N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide
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Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide is a complex organic compound known for its unique structural properties. This compound is a Schiff base, synthesized through a condensation reaction between anthracene-9-carbaldehyde and N-phenyl-p-phenylenediamine . Schiff bases are known for their versatility in various chemical applications, including their use as ligands in coordination chemistry and their potential biological activities.
Scientific Research Applications
Preparation Methods
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between anthracene-9-carbaldehyde and N-phenyl-p-phenylenediamine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the Schiff base.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours, allowing the reactants to combine and form the desired product. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).
Chemical Reactions Analysis
N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various molecular targets, including metal ions and biological macromolecules such as proteins and nucleic acids.
Pathways Involved: The interaction with metal ions can lead to the formation of coordination complexes, which may exhibit unique catalytic or photophysical properties.
Comparison with Similar Compounds
N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide can be compared with other similar compounds:
Similar Compounds: Compounds such as N-[(E)-anthracen-9-ylmethylideneamino]-N4-phenylbenzene-1,4-diamine and other Schiff bases derived from anthracene-9-carbaldehyde and various amines.
Uniqueness: The uniqueness of N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide lies in its specific structural features, which confer distinct photophysical and chemical properties.
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4/c1-2-12-22(13-3-1)30-27(26-16-8-9-17-28-26)31-29-19-25-23-14-6-4-10-20(23)18-21-11-5-7-15-24(21)25/h1-19H,(H,30,31)/b29-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKZBQNUMMFHC-VUTHCHCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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